N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as JNJ-54861911 and has been shown to have promising effects in various scientific research studies.
Aplicaciones Científicas De Investigación
Anticonvulsant and Antinociceptive Activity
Research on novel piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids has highlighted potential new hybrid anticonvulsants. These compounds, which integrate chemical fragments of known antiepileptic drugs, have shown broad spectra of anticonvulsant activity in preclinical seizure models. Specifically, certain derivatives demonstrated significant anticonvulsant properties, comparable or even superior to clinically relevant antiepileptic drugs, suggesting their potential utility in treating neurological disorders (Kamiński et al., 2016).
Histone Deacetylase Inhibition
The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies the application of such compounds in cancer therapy. MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, has shown efficacy in blocking cancer cell proliferation and inducing apoptosis by modulating gene expression through epigenetic mechanisms. Its oral bioavailability and significant in vivo antitumor activity underline the potential of structurally related compounds in oncology (Nancy Z. Zhou et al., 2008).
PET Imaging of Microglia
The compound [11C]CPPC, which targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, represents another novel application. It offers a noninvasive imaging tool for studying microglial activation in various neuropsychiatric disorders. Such a PET radiotracer facilitates the exploration of neuroinflammatory processes in vivo, providing insights into the pathogenesis of diseases like Alzheimer's and Parkinson's. This approach exemplifies how structural analogs could be used in neuroimaging to advance our understanding of brain disorders and their treatments (Horti et al., 2019).
Pharmacokinetics and Metabolic Studies
The in vitro oxidative metabolism study of a novel antidepressant, highlighting its biotransformation into various metabolites, underscores the importance of such compounds in pharmacokinetic research. Understanding the metabolic pathways of drugs is crucial for predicting their behavior in humans, assessing potential drug-drug interactions, and optimizing therapeutic efficacy (Mette G. Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-25(2)17-5-3-4-16(12-17)20(27)24-14-15-6-10-26(11-7-15)19-18(13-21)22-8-9-23-19/h3-5,8-9,12,15H,6-7,10-11,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUIDCNLJNPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(dimethylamino)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.